molecular formula C17H19ClN4O3 B2868786 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-36-1

7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2868786
CAS RN: 476480-36-1
M. Wt: 362.81
InChI Key: NYJOIEZEORAYAZ-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group substituted with a chlorine atom and a propoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, 4-chlorobenzyl alcohol can react with o-xylene in the presence of HAuCl4 or AuCl3 at 80 ℃ to generate the corresponding benzylated product .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups including a 4-chlorobenzyl group, a dimethyl group, and a propoxy group .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including a compound structurally similar to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. These compounds were evaluated as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. The study found that selected derivatives produced antidepressant-like effects and exerted anxiolytic-like activity, revealing their potential in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Synthesis and Structural Studies

Majumdar and Das (1998) conducted a study on the regioselective synthesis of pyrimidine derivatives related to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. They achieved high yields of these compounds, which are important for understanding the structural and chemical properties of such purine derivatives (Majumdar & Das, 1998).

Analgesic Activity

A study by Zygmunt et al. (2015) explored the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione. They discovered that these compounds exhibited significant analgesic and anti-inflammatory effects, indicating their potential as new classes of analgesic agents (Zygmunt et al., 2015).

Corrosion Inhibition

Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, which have a structural resemblance to 7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione, for mild steel protection in acidic environments. Their findings suggest that these compounds can act as effective corrosion inhibitors, showcasing a practical application in material science (Chafiq et al., 2020).

Antitumor and Vascular Relaxing Effects

Ueda et al. (1987) synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . They evaluated these compounds for antitumor activity and vascular relaxing effects. This study highlights the potential of such compounds in cancer treatment and vascular health research (Ueda et al., 1987).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given its structural complexity, it could be of interest in fields such as medicinal chemistry, where novel purine derivatives are often explored for their potential as therapeutic agents .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-propoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJOIEZEORAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

CAS RN

476480-36-1
Record name 7-(4-CHLOROBENZYL)-1,3-DIMETHYL-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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